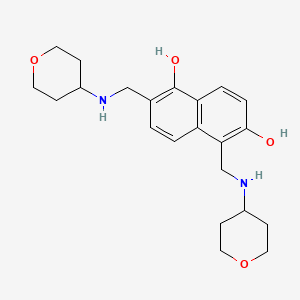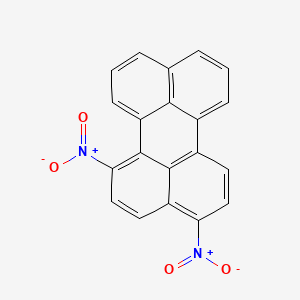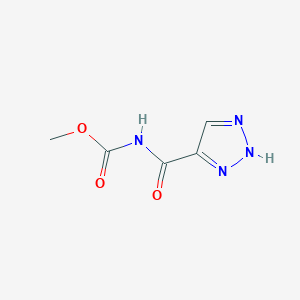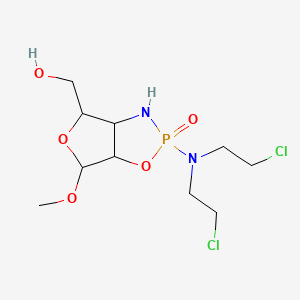
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol is a complex organic compound that features a variety of functional groups, including chloroethyl, methoxy, and oxido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol typically involves multiple steps, starting from simpler precursor molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The exact methods would depend on the specific requirements of the compound’s intended use.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxido group can be further oxidized under specific conditions.
Reduction: The chloroethyl groups can be reduced to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical transformations.
Biology
In biological research, this compound might be used to study the effects of its functional groups on biological systems. It could serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine
In medicine, this compound could have potential applications as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions.
作用機序
The mechanism by which (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other chloroethyl-containing molecules, methoxy-substituted compounds, or oxido-functionalized molecules. Examples include:
- (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol analogs with different substituents.
- Other chloroethylamines with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
29781-54-2 |
|---|---|
分子式 |
C10H19Cl2N2O5P |
分子量 |
349.14 g/mol |
IUPAC名 |
[2-[bis(2-chloroethyl)amino]-6-methoxy-2-oxo-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3,2]oxazaphosphol-4-yl]methanol |
InChI |
InChI=1S/C10H19Cl2N2O5P/c1-17-10-9-8(7(6-15)18-10)13-20(16,19-9)14(4-2-11)5-3-12/h7-10,15H,2-6H2,1H3,(H,13,16) |
InChIキー |
UZIIQROSYBBMCZ-UHFFFAOYSA-N |
正規SMILES |
COC1C2C(C(O1)CO)NP(=O)(O2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


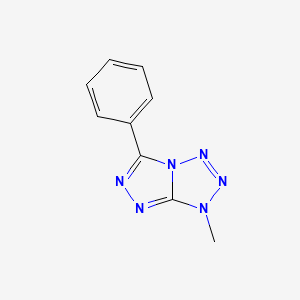
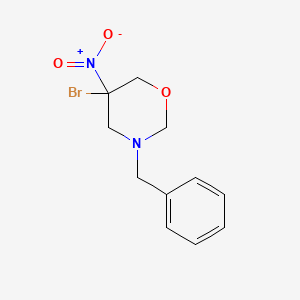
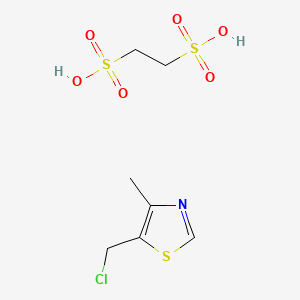
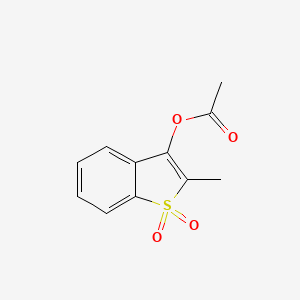
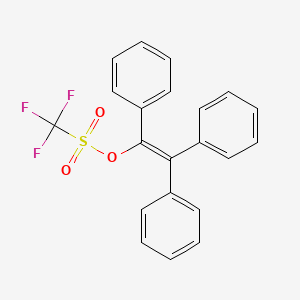
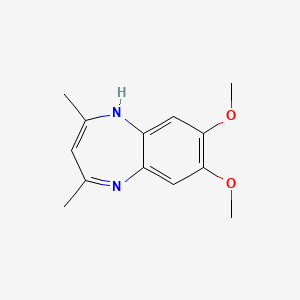
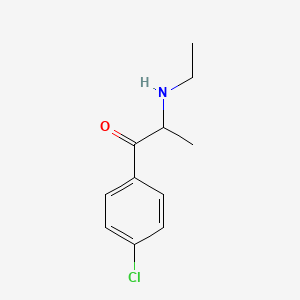
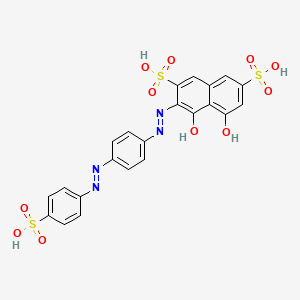
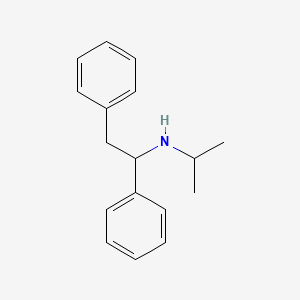

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
